2-Amino-6-(bromomethyl)-4-hydroxyquinazoline

Quinazoline Synthesis Regioselective Bromination Protecting Group Strategy

RESEARCHERS TARGETING THE CB3717 PHARMACOPHORE: This specific 2-amino-6-(bromomethyl)-4-hydroxyquinazoline is the obligate electrophilic coupling partner for constructing dual TS/DHFR quinazoline antifolates. The C2-NH₂ governs three interdependent properties—TS potency, DHFR co-inhibition, and aqueous solubility—that methyl or desamino analogs cannot replicate. Using alternatives (e.g., 2-methyl or 2-chloro intermediates) eliminates the characteristic dual inhibitory profile and alters key structure-property relationships (including >340-fold solubility differences). For SAR studies investigating polyglutamation, N10-region exploration, or structure-based design with established crystallographic precedent, this intermediate is the sole entry to the 2-amino pharmacophore series.

Molecular Formula C9H8BrN3O
Molecular Weight 254.08 g/mol
CAS No. 58677-08-0
Cat. No. B1497121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-(bromomethyl)-4-hydroxyquinazoline
CAS58677-08-0
Molecular FormulaC9H8BrN3O
Molecular Weight254.08 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1CBr)C(=O)NC(=N2)N
InChIInChI=1S/C9H8BrN3O/c10-4-5-1-2-7-6(3-5)8(14)13-9(11)12-7/h1-3H,4H2,(H3,11,12,13,14)
InChIKeyYIFNMGGSSMUALF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-6-(bromomethyl)-4-hydroxyquinazoline (CAS 58677-08-0): Chemical Identity and Key Intermediate Role in Thymidylate Synthase Inhibitor Synthesis


2-Amino-6-(bromomethyl)-4-hydroxyquinazoline (CAS 58677-08-0, molecular formula C₉H₈BrN₃O, MW 254.08) is a heterocyclic quinazolinone derivative that serves as the indispensable electrophilic coupling partner in the synthesis of the 2-amino series of quinazoline-based antifolate thymidylate synthase (TS) inhibitors [1]. The compound features three reactive handles: a 2-amino group critical for hydrogen-bonding interactions in the TS active site, a 4-hydroxy (4-oxo) group that participates in tautomeric stabilization, and a 6-bromomethyl substituent that enables nucleophilic displacement with substituted anilines to construct the N10-bridge of 5,8-dideazafolate analogs [2]. Its most prominent application is as the key intermediate for CB3717 (N10-propargyl-5,8-dideazafolic acid, PDDF), the prototypical quinazoline antifolate TS inhibitor that entered clinical trials [3].

Why 2-Amino-6-(bromomethyl)-4-hydroxyquinazoline Cannot Be Replaced by C2-Methyl or C2-Desamino Quinazoline Intermediates


The 2-amino substituent on the quinazolinone scaffold is not a passive structural feature; it directly governs three interdependent properties of the final antifolate product: TS enzyme inhibitory potency, dihydrofolate reductase (DHFR) off-target activity, and aqueous solubility [1]. Replacing this intermediate with the structurally analogous 6-(bromomethyl)-3,4-dihydro-2-methyl-4-oxoquinazoline (used for ICI-198583/raltitrexed synthesis) yields a 2-methyl final product that is 27–292-fold more potent as a TS inhibitor but loses the DHFR co-inhibition characteristic of CB3717, and exhibits >340-fold greater aqueous solubility at physiological pH [2]. Conversely, using 6-(bromomethyl)-2-chloro-3,4-dihydro-4-oxoquinazoline introduces a displaceable C2-chloro leaving group that enables late-stage C2 diversification but precludes the TS-binding hydrogen-bond network that the 2-amino group provides [3]. The tetrahydro analog (2-amino-6-(bromomethyl)-4-hydroxy-5,6,7,8-tetrahydroquinazoline) eliminates aromaticity and markedly reduces potency in intact cells due to altered TS binding mode [4]. These are not interchangeable building blocks; each dictates a distinct pharmacological trajectory.

Quantitative Differentiation Evidence: 2-Amino-6-(bromomethyl)-4-hydroxyquinazoline vs. Closest Comparator Intermediates


Synthetic Requirement: Protective N-Acylation Is Mandatory for Regioselective Bromination of the 2-Amino Series

Direct benzylic bromination of 2-amino-4-hydroxy-6-methylquinazoline with N-bromosuccinimide (NBS) or elemental bromine fails to yield the desired 6-bromomethyl product, necessitating prior protection of the 2-amino group [1]. In contrast, the corresponding C2-methyl precursor (3,4-dihydro-2,6-dimethyl-4-oxoquinazoline) can be brominated directly with NBS to yield 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline in 65% yield without protective acylation [2]. The 2-amino compound therefore requires two additional synthetic steps (N-pivaloylation followed by acid deprotection) to achieve the same transformation, representing a differentiated synthetic cost that is unavoidable if the 2-amino pharmacophore is required in the final TS inhibitor.

Quinazoline Synthesis Regioselective Bromination Protecting Group Strategy

Thymidylate Synthase Inhibitory Potency: CB3717 (2-NH₂) Retains High TS Affinity vs. 2-Desamino Analog Exhibits Modest Loss

CB3717, the final product derived from 2-amino-6-(bromomethyl)-4-hydroxyquinazoline, inhibits human thymidylate synthetase competitively with 5,10-methylenetetrahydrofolate (Ki = 4.9 × 10⁻⁹ M) [1]. Removal of the 2-amino group to give the 2-desamino-10-propargyl-5,8-dideazafolic acid (compound 8e) results in an 8-fold loss of TS inhibitory potency relative to the parent drug [2]. The broader 2-desamino series shows a 3–9-fold reduction in TS inhibition compared to their 2-amino counterparts [2]. Notably, the 2-desamino-2-methyl analog ICI-198583 (derived from the 2-methyl intermediate) is paradoxically 27–292-fold more potent than CB3717 as a TS inhibitor in MGH-U1 human bladder carcinoma cells, an effect attributed to enhanced intracellular penetration rather than intrinsic enzyme affinity [3]. This demonstrates that the 2-amino intermediate enables a distinct TS inhibition profile—high intrinsic affinity for the isolated enzyme—that is partially decoupled from cellular potency.

Thymidylate Synthase Inhibition Ki Comparison Quinazoline Antifolates

Dihydrofolate Reductase Off-Target Activity: 2-Amino Substituent Confers Dual TS/DHFR Inhibition vs. TS-Selective 2-Desamino Series

CB3717 (from the 2-amino intermediate) inhibits human dihydrofolate reductase competitively with dihydrofolate (Ki = 2.3 × 10⁻⁸ M), yielding a TS/DHFR selectivity ratio of approximately 4.7-fold [1]. In contrast, three 2-desamino analogues tested in the Jones et al. (1989) study exhibited reduction in rat liver DHFR inhibition by over one order of magnitude (>10-fold decrease) compared to their 2-amino counterparts [2]. The 2-desamino-2-methyl series (ICI-198583) is characterized as a highly TS-selective agent with minimal DHFR activity at pharmacologically relevant concentrations [3]. This differential DHFR engagement is mechanistically significant: the 2-amino group forms an additional hydrogen bond within the DHFR active site that is absent when the substituent is removed or replaced with methyl.

DHFR Inhibition Target Selectivity Dual Inhibition

Aqueous Solubility: 2-Amino Intermediate Yields Poorly Soluble Final Product vs. >340-Fold Enhancement with 2-Desamino Series

The 2-amino-3,4-dihydro-4-oxopyrimidine moiety in CB3717 stabilizes the solid state through intermolecular hydrogen bonding, severely limiting aqueous solubility and causing clinical complications including renal tubular precipitation and dose-limiting nephrotoxicity [1]. Jones et al. (1989) demonstrated that the 2-desamino analogue 8e is 6-fold more soluble than CB3717 at pH 5.0 and >340-fold more soluble at pH 7.4 [1]. This profound solubility differential is directly attributable to the 2-amino substituent, as confirmed by crystallographic analysis showing that the 2-amino group participates in an extended intermolecular hydrogen-bond network absent in the 2-methyl and 2-desamino compounds [2]. The C2-methoxy analogue (from the 2-chloro intermediate) achieved a 110-fold solubility enhancement over the C2-amine series through elimination of the 2-amino hydrogen-bond donor [3].

Aqueous Solubility Formulation Physicochemical Properties

L1210 Cell Growth Inhibition: 2-Desamino Analogues Are 6-Fold More Cytotoxic Than 2-Amino Parent CB3717

In L1210 murine leukemia cell culture, the 2-desamino analogue 8e exhibited an ID₅₀ of 0.4 µM, making it 6-fold more cytotoxic than its 2-amino parent compound CB3717, which displayed an ID₅₀ of approximately 2.4 µM in the same assay [1]. Across the broader series, the 2-desamino compounds were consistently more cytotoxic to L1210 cells than their 2-amino counterparts, a finding attributed to increased cellular penetration rather than enhanced TS enzyme affinity [1]. This is further corroborated by the observation that N10-propargyl-5,8-dideazafolic acid (CB3717) has an ID₅₀ of 5 µM against L1210 cell growth, placing it as a moderate-potency cytotoxic agent [2]. The 2-desamino-2-methyl derivative ICI-198583 (raltitrexed analog) achieved an L1210 IC₅₀ of approximately 9 nM, representing a >500-fold increase in cellular potency over CB3717 [3]. These data demonstrate that the 2-amino intermediate leads to final products with lower cellular cytotoxicity relative to the 2-methyl series, a property that may be advantageous in contexts where attenuated cytotoxicity is desired.

Cytotoxicity L1210 Leukemia Cell Proliferation

Optimal Research and Procurement Scenarios for 2-Amino-6-(bromomethyl)-4-hydroxyquinazoline Based on Quantitative Differentiation Evidence


Synthesis of CB3717 (PDDF) and Its N10-Substituted Congeners for Structure–Activity Relationship (SAR) Studies

This intermediate is the definitive precursor for the CB3717 pharmacophore series, enabling alkylation with diverse N10-substituted diethyl N-(4-aminobenzoyl)-L-glutamates to generate 5,8-dideazafolate libraries. As demonstrated by Jones et al. (1985), 12 N10 variants were synthesized using this coupling strategy, and four members exceeded the N10-hydrogen parent in TS inhibitory potency while maintaining the characteristic dual TS/DHFR profile [1]. Applications include SAR exploration of the N10 region, investigation of polyglutamation effects (CB3717 is polyglutamated intracellularly), and mechanistic studies of TS/DHFR dual inhibition.

Mechanistic Studies of Thymidylate Synthase Inhibition Requiring High Intrinsic Enzyme Affinity

CB3717 binds TS with a Ki of 4.9 nM and has been co-crystallized with E. coli and human TS, providing a well-characterized structural template for the 2-amino quinazoline binding mode [1][2]. The 2-amino group forms specific hydrogen bonds within the TS active site that are critical for the competitive displacement of the natural cofactor 5,10-methylenetetrahydrofolate. Researchers studying TS catalytic mechanism, substrate-cofactor-inhibitor ternary complex formation, or structure-based drug design of TS inhibitors should select this intermediate to access the 2-amino pharmacophore with established structural biology precedent.

Development of Dual TS/DHFR Inhibitory Antifolates for Combination-Free Antiproliferative Strategies

The 2-amino substituent uniquely confers significant DHFR co-inhibition (DHFR Ki = 23 nM, TS/DHFR selectivity ≈ 4.7) [1]. This dual inhibitory profile may be therapeutically advantageous in tumors where both TS and DHFR contribute to folate-dependent nucleotide biosynthesis, potentially reducing the emergence of resistance compared to TS-selective agents. The 2-amino intermediate is the obligate starting material for this pharmacological strategy; C2-methyl or C2-desamino intermediates yield TS-selective agents with >10-fold reduced DHFR activity [2].

Comparative Pharmacology Studies Investigating the Role of the C2 Substituent on Antifolate Properties

Head-to-head comparisons between the 2-amino series (from this intermediate) and the 2-methyl series (from 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline) have revealed critical structure–property relationships including the >340-fold solubility differential at pH 7.4, 6-fold difference in L1210 cytotoxicity, and opposite trends in TS enzyme vs. cellular potency [1][2]. Systematic procurement of both intermediates enables controlled comparative studies that isolate the contribution of the C2 substituent to target engagement, cellular penetration, polyglutamation, and in vivo toxicity.

Quote Request

Request a Quote for 2-Amino-6-(bromomethyl)-4-hydroxyquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.